molecular formula C20H19N B8797947 3,5-Dimethyltriphenylamine

3,5-Dimethyltriphenylamine

Cat. No.: B8797947
M. Wt: 273.4 g/mol
InChI Key: LALSDZUUMUYHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyltriphenylamine is a useful research compound. Its molecular formula is C20H19N and its molecular weight is 273.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H19N

Molecular Weight

273.4 g/mol

IUPAC Name

3,5-dimethyl-N,N-diphenylaniline

InChI

InChI=1S/C20H19N/c1-16-13-17(2)15-20(14-16)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3

InChI Key

LALSDZUUMUYHPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven-dried resealable Schlenk tube was charged with CuI (2.0 mg, 0.0105 mmol, 1.0 mol %), diphenylamine (210 mg, 1.24 mmol), sodium tert-butoxide (145 mg, 1.51 mmol), evacuated and backfilled with argon. trans-1,2-Cyclohexanediamine (13 μL, 0.108 mmol, 11 mol %), dodecane (235 μL), 5-iodo-m-xylene (150 μL, 1.04 mmol) and dioxane (1.0 mL) were added under argon. The Schlenk tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting pale brown suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel eluting with 10 mL of hexane-ethyl acetate 5:1. The filtrate was concentrated and the residue was purified by flash chromatography on silica gel (2×25 cm; hexane-ethyl acetate 40:1; 15 mL fractions). Fractions 9-13 provided 211 mg (74% yield) of the product as white crystals. The 1H NMR spectrum was in accord with that reported by Goodbrand et al. Goodbrand, H. B.; Hu, N. X. J. Org. Chem. 1999, 64, 670.
Quantity
13 μL
Type
reactant
Reaction Step One
Quantity
235 μL
Type
reactant
Reaction Step One
Quantity
150 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step Two
Quantity
145 mg
Type
reactant
Reaction Step Two
Name
CuI
Quantity
2 mg
Type
catalyst
Reaction Step Two
Yield
74%

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